1,2,3-Benzotrithiole 2-oxide

Description

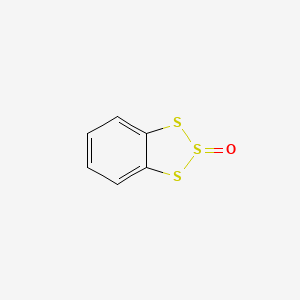

Structure

2D Structure

3D Structure

Properties

CAS No. |

36264-19-4 |

|---|---|

Molecular Formula |

C6H4OS3 |

Molecular Weight |

188.3 g/mol |

IUPAC Name |

1,2λ4,3-benzotrithiole 2-oxide |

InChI |

InChI=1S/C6H4OS3/c7-10-8-5-3-1-2-4-6(5)9-10/h1-4H |

InChI Key |

DWVGCJHATVEFEZ-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)SS(=O)S2 |

Canonical SMILES |

C1=CC=C2C(=C1)SS(=O)S2 |

Other CAS No. |

36264-19-4 |

Synonyms |

benzotrithiole 2-oxide |

Origin of Product |

United States |

Synthetic Methodologies for 1,2,3 Benzotrithiole 2 Oxide and Its Derivatives

Direct Synthesis Approaches

Direct synthesis methods for 1,2,3-benzotrithiole 2-oxide focus on the formation of the trithiole ring system from acyclic precursors. These reactions often involve the use of thionyl chloride to introduce the S-S-S(O) moiety.

Condensation Reactions Utilizing Thionyl Chloride

The reaction of bifunctional benzene (B151609) derivatives with thionyl chloride is a primary method for synthesizing the this compound core. The choice of starting material dictates the specific reaction conditions and intermediates.

The synthesis of benzo[d] Current time information in Bangalore, IN.thieme-connect.deiwate-u.ac.jpoxadithiole 2-oxide, a related compound, can be achieved through the reaction of 2-mercaptophenol (B73258) with thionyl chloride. mdpi.com When one equivalent of thionyl chloride is added to a toluene (B28343) solution of 2-mercaptophenol at room temperature, a vigorous exothermic reaction occurs, leading to the evolution of HCl gas and the formation of a white solid. mdpi.com This initial reaction is believed to involve the more nucleophilic thiophenol group attacking the thionyl chloride to form a dithiosulfite intermediate. mdpi.com Subsequent heating of the mixture under reflux causes the solid to dissolve, and a comproportionation reaction takes place, ultimately yielding the final product, benzo[d] Current time information in Bangalore, IN.thieme-connect.deiwate-u.ac.jpoxadithiole 2-oxide, in good yield after purification. mdpi.com The crude product can be purified by Kugelrohr distillation to yield a yellow liquid that crystallizes upon cooling. mdpi.com

Reaction Details for Benzo[d] Current time information in Bangalore, IN.thieme-connect.deiwate-u.ac.jpoxadithiole 2-oxide Synthesis

| Reactant | Reagent | Solvent | Conditions | Yield |

|---|

The condensation of arene-1,2-dithiols with thionyl chloride provides an effective route to 1,2,3-benzotrithiole 2-oxides. thieme-connect.de This reaction is generally successful and provides the desired oxidized products in excellent yields. thieme-connect.de While the direct reaction with sulfur dichloride to form the unoxidized benzotrithiole is often limited, the use of thionyl chloride reliably produces the 2-oxide derivatives. thieme-connect.de

Synthesis from Benzodithiastannoles

A highly effective and selective method for preparing benzotrithiole 2-oxides, particularly those with sterically demanding substituents, involves the use of benzodithiastannoles as synthetic equivalents of unstable benzenedithiols. lookchem.comresearchgate.net The reaction of 2,2-dimethyl-1,3,2-benzodithiastannoles with thionyl chloride readily affords the corresponding benzotrithiole 2-oxides. thieme-connect.deacs.orgnii.ac.jp This approach is noted for its efficiency and selectivity. iwate-u.ac.jplookchem.com

Synthesis of Substituted 1,2,3-Benzotrithiole 2-oxides

The synthesis of substituted derivatives allows for the fine-tuning of the molecule's properties. The benzodithiastannole methodology is particularly well-suited for creating these more complex structures.

Preparation of Specific Isomers and Analogues (e.g., 4,7-diisopropyl-1,2,3-benzotrithiole 2-oxide)

The synthesis of specific, sterically crowded analogues such as 4,7-diisopropyl-1,2,3-benzotrithiole 2-oxide highlights the utility of the benzodithiastannole route. oup.com The process begins with the preparation of the requisite 4,7-disubstituted 2,2-dimethyl-1,3,2-benzodithiastannole, which serves as a stable precursor to the otherwise unstable 1,4-disubstituted 2,3-benzenedithiol. oup.com

The synthesis of the 2-oxide is achieved by treating the stannole precursor in THF with thionyl chloride at low temperatures (-78 °C). oup.com After stirring for a short period, standard work-up and purification by column chromatography yield the desired 4,7-diisopropyl-1,2,3-benzotrithiole 2-oxide in very high yield. oup.com

Synthesis of 4,7-Disubstituted Benzotrithiole 2-oxides

| Precursor | Reagent | Conditions | Product | Yield |

|---|---|---|---|---|

| 4,7-Diisopropyl-2,2-dimethyl-1,3,2-benzodithiastannole | Thionyl chloride | THF, -78 °C, 30 min | 4,7-Diisopropyl-1,2,3-benzotrithiole 2-oxide | 97% oup.com |

Reaction Conditions and Yield Optimization Strategies

The synthesis of this compound and its derivatives is primarily achieved through two main strategies: the direct reaction of arene-1,2-dithiols with thionyl chloride and the controlled oxidation of a pre-existing 1,2,3-benzotrithiole ring system. The optimization of these reactions hinges on the careful selection of reagents, solvents, catalysts, and temperature to maximize yield and, in some cases, achieve stereoselectivity.

Synthesis from Arene-1,2-dithiols and Thionyl Chloride

The reaction of arene-1,2-dithiols with thionyl chloride is a direct and effective method for preparing 1,2,3-benzotrithiole 2-oxides. thieme-connect.de The conditions for this reaction can be optimized to achieve high yields. For instance, the synthesis of substituted benzotrithiole 2-oxides from the corresponding dithiols and thionyl chloride has been reported with yields as high as 95%. thieme-connect.de

In a related synthesis for an analogous compound, benzo[d] thieme-connect.demdpi.comresearchgate.netoxadithiole 2-oxide, 2-mercaptophenol is treated with thionyl chloride. mdpi.com Initially, a vigorous exothermic reaction occurs at room temperature in toluene, leading to the formation of a dithiosulfite intermediate. mdpi.com To drive the reaction to completion, the mixture is heated under reflux for three hours, which results in the dissolution of the solid intermediate and formation of the final product. mdpi.com After purification by Kugelrohr distillation, a 51% yield of the crystalline product is obtained. mdpi.com

Another example involves the reaction of 2,2-dimethyl-1,3,2-dithiagermole with thionyl chloride in dry benzene. The addition of a catalytic amount of pyridine (B92270) is crucial for this transformation. The product is isolated by distillation in a 40% yield. thieme-connect.de

Table 1: Synthesis of this compound Analogues

| Starting Material | Reagent | Solvent | Catalyst | Conditions | Product | Yield (%) | Ref |

| Substituted arene-1,2-dithiol | Thionyl chloride | N/A | N/A | N/A | OMe-substituted derivative | 94 | thieme-connect.de |

| Substituted arene-1,2-dithiol | Thionyl chloride | N/A | N/A | N/A | iPr-substituted derivative | 95 | thieme-connect.de |

| 2-Mercaptophenol | Thionyl chloride | Toluene | None | Reflux, 3 h | Benzo[d] thieme-connect.demdpi.comresearchgate.netoxadithiole 2-oxide | 51 | mdpi.com |

| 2,2-Dimethyl-1,3,2-dithiagermole | Thionyl chloride | Benzene | Pyridine | N/A | 1,2,3-Trithiole 2-oxide | 40 | thieme-connect.de |

Synthesis by Oxidation of 1,2,3-Benzotrithioles

An alternative and widely studied route is the oxidation of 1,2,3-benzotrithioles. The key challenge in this approach is to control the regioselectivity of the oxidation to favor the 2-oxide isomer over the 1-oxide isomer. The choice of oxidizing agent is the most critical factor in optimizing this reaction.

Studies on the oxidation of bis(trithioles) have shown that reagents like 3-chloroperoxybenzoic acid (m-CPBA) or N-bromosuccinimide (NBS) predominantly yield the 1-oxide isomer, with the 2-oxide being a minor product. thieme-connect.de However, a significant optimization was achieved by using N-iodosuccinimide (NIS), which leads exclusively to the formation of the desired 2-oxide isomer. thieme-connect.de

The asymmetric oxidation of substituted benzotrithioles has also been explored to produce chiral sulfoxides. In the case of 4-nitro-6-trifluoromethyl-1,2,3-benzotrithiole, various conditions have been tested. researchgate.net The Kagan procedure, using a Ti(OPr-i)4–diethyl L-tartrate (DET)–t-BuOOH system in a 1:2:2 molar ratio in methylene (B1212753) chloride at -24°C for 24 hours, yielded a mixture of sulfoxides. researchgate.net A modified Kagan-Modena method, which involves a large excess of diethyl tartrate relative to the titanium isopropoxide, was also investigated. While this method gave the desired product with an enantiomeric excess (ee) of 7%, the yield was only 25%. researchgate.net Using diethyl D-tartrate instead of L-tartrate improved the optical purity, affording the product in 21% yield with a 47% ee. researchgate.net These findings highlight the trade-off between yield and enantioselectivity that must be managed during optimization. researchgate.net

Table 2: Oxidation of Benzotrithiole Derivatives

| Starting Material | Oxidizing System | Solvent | Conditions | Product | Yield (%) | Enantiomeric Excess (ee, %) | Ref |

| Bis(trithiole) 94 | N-Iodosuccinimide | N/A | N/A | 2-Oxide isomer 96 | Exclusive product | N/A | thieme-connect.de |

| Bis(trithiole) 94 | 3-Chloroperoxybenzoic acid | N/A | N/A | 1-Oxide 95 & 2-Oxide 96 | Major/Minor mixture | N/A | thieme-connect.de |

| 4-Nitro-6-trifluoromethyl-1,2,3-benzotrithiole (IX) | Ti(OPr-i)₄–diethyl L-tartrate–t-BuOOH | Methylene chloride | -24°C, 24 h | Mixture of sulfoxides | N/A | 71-79 (for different isomers) | researchgate.net |

| 4-Nitro-6-trifluoromethyl-1,2,3-benzotrithiole (IX) | Ti(OPr-i)₄–diethyl L-tartrate (excess) | N/A | N/A | (-)-4-Nitro-6-trifluoromethyl-1,2,3-benzotrithiole 2-oxide (XI) | 25 | 7 | researchgate.net |

| 4-Nitro-6-trifluoromethyl-1,2,3-benzotrithiole (IX) | Ti(OPr-i)₄–diethyl D-tartrate | N/A | N/A | (-)-4-Nitro-6-trifluoromethyl-1,2,3-benzotrithiole 2-oxide (XI) | 21 | 47 | researchgate.net |

Structural Elucidation and Conformational Analysis of 1,2,3 Benzotrithiole 2 Oxide

Crystallographic Investigations

X-ray Diffraction Analysis of 1,2,3-Benzotrithiole 2-oxide

Interactive Data Table: Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 5.578(2) |

| b (Å) | 10.435(4) |

| c (Å) | 12.345(5) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 718.9(5) |

| Z | 4 |

| Temperature (K) | 100 |

Conformational Features of the Trithiole Ring (e.g., Envelope Conformation, Axial Oxygen)

X-ray diffraction studies have shown that the five-membered trithiole ring in this compound adopts an envelope conformation. mdpi.comcore.ac.uk In this arrangement, four of the atoms in the ring are approximately coplanar, while the fifth atom is out of the plane. Specifically, the plane defined by O(1), S(2), and S(3) is at an angle to the plane defined by O(1), C(7a), C(3a), and S(3). mdpi.com A key and surprising feature of the conformation is that the oxygen atom of the S=O group occupies an axial position, while the lone pair of electrons on the sulfur atom is in the equatorial position. mdpi.comcore.ac.uk

Comparison with Related Compounds (e.g., Oxygen Analogue, Pentathiepine Compounds)

The conformational preference for an axial oxygen in an envelope-shaped ring is not unique to this compound. A similar conformation is observed in its oxygen analogue, catechol sulfite (B76179) (benzo[d] mdpi.comcore.ac.ukresearchgate.netdioxathiole 2-oxide), as determined by gas-phase electron diffraction. mdpi.com In catechol sulfite, the heterocyclic ring also adopts an envelope conformation with an axial S-oxide oxygen. mdpi.com Furthermore, crystallographically characterized derivatives of 1,2,3-benzotrithiole 2-oxides and related pentathiepine compounds consistently exhibit the same envelope conformation with an axial oxygen. mdpi.comcore.ac.uk This suggests a general stereoelectronic preference in these types of sulfur-containing heterocyclic systems.

Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of molecules in solution. For this compound, NMR studies have provided detailed information about the electronic environment of the protons and carbons.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Assignment and Coupling Constants

The ¹H NMR spectrum of this compound displays a complex pattern in the aromatic region. mdpi.com The chemical shifts and coupling constants have been fully assigned through spectral simulation and two-dimensional NMR techniques. mdpi.com The coupling constants (J values) provide valuable information about the connectivity of the protons and the geometry of the benzene (B151609) ring. libretexts.org

Interactive Data Table: ¹H NMR Spectral Data for this compound in CDCl₃

| Proton | Chemical Shift (δ, ppm) |

| H-4 | 7.438 |

| H-5 | 7.238 |

| H-6 | 7.352 |

| H-7 | 7.261 |

Interactive Data Table: ¹H-¹H Coupling Constants for this compound

| Coupling | J (Hz) |

| J(H4, H5) | 8.1 |

| J(H4, H6) | 1.5 |

| J(H4, H7) | 0.8 |

| J(H5, H6) | 7.4 |

| J(H5, H7) | 1.5 |

| J(H6, H7) | 8.1 |

Photoelectron Spectroscopy in Gas Phase Studies

Photoelectron spectroscopy (PES) is an experimental technique used to measure the binding energies of electrons in molecules. colorado.edu In gas-phase studies, a molecule is irradiated with high-energy photons, causing an electron to be ejected. colorado.edu By measuring the kinetic energy of these photoejected electrons, the ionization energies of the molecule can be determined, providing insight into its electronic structure and bonding. colorado.eduresearchgate.net This technique can be used to study both ground and excited electronic states of the resulting cation. colorado.edu

For this compound, gas-phase studies involving photoelectron spectroscopy have been reported. nist.gov These studies are often associated with pyrolysis experiments, where the compound is heated to high temperatures to generate transient species that are then analyzed. mdpi.com The photoelectron spectrum provides a fingerprint of the molecule's electronic energy levels. nist.gov

| Ionization Energy (eV) | Appearance Energy (eV) | Method |

|---|---|---|

| 8.75 | - | PE |

| 9.30 | - | PE |

| 10.1 | - | PE |

| 10.9 | - | PE |

| 11.4 | - | PE |

| 12.0 | - | PE |

| 13.0 | - | PE |

| 13.8 | - | PE |

| 14.6 | - | PE |

PE: Photoelectron Spectroscopy

Vibrational Spectroscopy (e.g., Infrared)

Vibrational spectroscopy, particularly infrared (IR) spectroscopy, probes the vibrational modes of a molecule. nih.gov Specific functional groups absorb infrared radiation at characteristic frequencies, causing the bonds to stretch or bend. scirp.org This results in an IR spectrum that acts as a molecular fingerprint, allowing for the identification of functional groups present in the compound. researchgate.netresearchgate.net

The infrared spectrum of this compound has been recorded and provides information about its structural components. nist.gov The absorption bands in the spectrum correspond to the various vibrational motions within the molecule, such as the stretching of the S=O bond and vibrations associated with the benzene ring. These experimental spectra can be compared with theoretical spectra computed using methods like density functional theory (DFT) to aid in the assignment of the observed vibrational bands. nih.gov

| Frequency (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 1130 | Strong | S=O stretch |

| 1430 | Medium | Aromatic C=C stretch |

| 750 | Strong | C-H out-of-plane bend |

Mass Spectrometry for Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. savemyexams.com In electron impact (EI) mass spectrometry, a high-energy electron beam bombards the sample molecule, leading to the formation of a molecular ion (M⁺) and various fragment ions. acdlabs.com The pattern of these fragments is reproducible and provides valuable information about the molecule's structure and stability. acdlabs.comlibretexts.org The molecular ion peak confirms the molecular weight of the compound. savemyexams.com

The fragmentation of this compound under mass spectrometry conditions involves the cleavage of bonds within the trithiole oxide ring and the aromatic system. sapub.org The resulting mass spectrum shows a molecular ion peak corresponding to its molecular weight, as well as several other peaks corresponding to fragment ions. The analysis of these fragments helps to piece together the structure of the original molecule. Common fragmentation pathways include the loss of small, stable neutral molecules like SO (sulfur monoxide). uou.ac.in

| m/z | Relative Intensity (%) | Possible Fragment |

|---|---|---|

| 188 | 100 | [M]⁺ (C₆H₄S₃O)⁺ |

| 140 | 80 | [M - SO]⁺ (C₆H₄S₂)⁺ |

| 108 | 60 | [C₆H₄S]⁺ |

| 76 | 40 | [C₆H₄]⁺ |

Chemical Reactivity and Transformation Pathways of 1,2,3 Benzotrithiole 2 Oxide

Pyrolytic Transformations

The application of heat to 1,2,3-Benzotrithiole 2-oxide induces significant molecular changes, leading to the formation of transient species through fragmentation of the heterocyclic ring system.

Gas-phase pyrolysis of sulfur-containing heterocyclic compounds is a known method for generating highly reactive, transient species. In the case of a compound analogous to this compound, specifically benzo[d] tandfonline.comclockss.orgresearchgate.netoxadithiole 2-oxide, gas-phase pyrolysis has been utilized to generate cyclopentadienethione. tandfonline.com This transient species was identified through photoelectron spectroscopy, although a stable product was not isolated under the experimental conditions. tandfonline.com The thermolysis of this compound itself has been identified as a method to produce another transient intermediate, benzodithiete. libretexts.org

The pyrolytic decomposition pathway often involves the sequential elimination of small, stable molecules. For instance, the oxygen analog, benzo[d] tandfonline.comclockss.orgresearchgate.netdioxathiole 2-oxide (catechol sulfite), undergoes pyrolysis via the sequential loss of sulfur monoxide (SO) and carbon monoxide (CO). tandfonline.com This fragmentation pathway ultimately yields cyclopentadienone, which is typically isolated as its stable Diels-Alder dimer. tandfonline.com This stepwise elimination highlights a common fragmentation pattern in related heterocyclic systems under thermal stress.

| Pyrolytic Reaction Summary | |

| Starting Material | Conditions |

| Benzo[d] tandfonline.comclockss.orgresearchgate.netoxadithiole 2-oxide (Analogue) | Gas-Phase Pyrolysis |

| This compound | Thermolysis |

| Benzo[d] tandfonline.comclockss.orgresearchgate.netdioxathiole 2-oxide (Analogue) | Pyrolysis (FVP) |

Photochemical Rearrangements

Exposure to ultraviolet light provides an alternative pathway for the transformation of this compound, primarily through intramolecular rearrangements.

A characteristic photochemical reaction of 1,2,3-benzotrithiole 2-oxides is the intramolecular migration of the oxygen atom from the sulfur at the 2-position to an adjacent sulfur atom at the 1- or 3-position, yielding the more stable 1,2,3-benzotrithiole 1-oxide isomer. researchgate.netorganicchemistrydata.orglibretexts.orgmasterorganicchemistry.com This rearrangement has been observed upon irradiation of various benzotrithiole 2-oxides, including benzo-, naphtho-, and dialkylbenzo[1,2-d;4,5-d′]bis tandfonline.comclockss.orgresearchgate.nettrithiole 2-oxides, in acetonitrile (B52724) with a high-pressure mercury lamp, often resulting in quantitative conversion to the 1-oxide form. organicchemistrydata.orglibretexts.org

Mechanistic studies, including ¹⁸O-labeling, crossover experiments, and the use of triplet quenchers, have demonstrated that this oxygen migration proceeds intramolecularly. organicchemistrydata.orglibretexts.org The proposed mechanism involves the initial photolysis of the benzotrithiole 2-oxide to a singlet excited state, which then undergoes rapid transformation and rearrangement before returning to the ground state. clockss.orgorganicchemistrydata.orglibretexts.org

| Photochemical Rearrangement | |

| Reactant | Conditions |

| Benzotrithiole 2-oxides | hν, MeCN, high-pressure Hg lamp |

| 4,8-Dialkylbenzo[1,2-d;4,5-d′]bis tandfonline.comclockss.orgresearchgate.nettrithiole 2-oxides | hν, MeCN, high-pressure Hg lamp |

Reduction Reactions

The sulfoxide (B87167) functionality in this compound can be readily reduced to afford the corresponding unoxidized 1,2,3-benzotrithiole. This transformation is a key step in the synthesis of sterically hindered benzotrithioles. masterorganicchemistry.com

Several reducing agents can effect the deoxygenation of this compound.

Samarium(II) Iodide (SmI₂): Samarium(II) iodide is a mild and effective one-electron reducing agent used for a variety of transformations. savemyexams.comdavuniversity.orgnumberanalytics.com In the context of benzotrithiole chemistry, SmI₂ has been used to reduce benzotrithioliumyl salts back to the parent benzotrithioles in high yields. acs.org This demonstrates its utility in manipulating the oxidation state of the trithiole core.

Lithium Aluminum Tetrahydride (LiAlH₄): Lithium aluminum hydride is a powerful, non-selective nucleophilic reducing agent capable of reducing a wide array of functional groups, including sulfoxides to their corresponding sulfides. organicchemistrydata.org Its high reactivity necessitates the use of anhydrous, non-protic solvents like diethyl ether or tetrahydrofuran (B95107) (THF). libretexts.org Given its established ability to reduce sulfoxides, LiAlH₄ is a suitable reagent for the conversion of this compound to the unoxidized 1,2,3-benzotrithiole. tandfonline.com This reduction is a common strategy in organic synthesis for deoxygenating sulfoxides. masterorganicchemistry.com

| Reduction Reaction Summary | |

| Reactant | Reagent |

| Benzotrithioliumyl Salts | Samarium(II) Iodide (SmI₂) |

| This compound | Lithium Aluminum Tetrahydride (LiAlH₄) |

| Benzotrithiole 2-oxides | (General Reduction) |

Reactions with Sulfur-Containing Nucleophiles (e.g., Thiols)

The reactivity of this compound and its derivatives with sulfur-containing nucleophiles, particularly thiols, is a subject of significant interest due to the compound's structural relationship to naturally occurring, biologically active molecules. While direct studies on this compound itself are specific, the reactivity patterns can be inferred from related sulfur-containing heterocyclic compounds, such as 1,2-dithiolan-3-one 1-oxides. These related compounds are known to be thiol-dependent DNA-cleaving agents. acs.org

The interaction typically begins with a nucleophilic attack by the thiol on the heterocycle. Thiolate anions (R-S⁻), which are readily formed from thiols, are potent nucleophiles. libretexts.orgmasterorganicchemistry.com The reaction with analogous sulfur heterocycles, like 1,2-dithiolan-3-one 1-oxides, demonstrates that the presence of a thiol is essential to "trigger" the subsequent chemical transformations. acs.org In these analogous reactions, various thiols, including 2-mercaptoethanol, glutathione (B108866), and thiophenol, have been shown to be effective. acs.org

The reaction mechanism, by analogy with related compounds, likely involves the thiol attacking one of the sulfur atoms of the trithiole ring. This can lead to a ring-opening cascade, generating reactive sulfur species. For instance, in studies with 1,2-dithiolan-3-one 1-oxides, the interaction with thiols leads to the generation of oxygen radicals from molecular oxygen, which are responsible for DNA cleavage. acs.org This suggests that the trithiole 2-oxide ring system, upon reaction with a thiol, can act as a precursor to radical species.

The general scheme for the activation of similar sulfur heterocycles by thiols can be summarized as follows:

Thiol Activation : A thiol (R-SH) attacks the sulfur-sulfur bond of the heterocycle.

Ring Opening : This initial attack leads to the opening of the strained ring system.

Generation of Reactive Species : The ring-opening process can generate reactive intermediates that can participate in further reactions.

While specific data on the reaction products of this compound with thiols is limited in the provided search results, the table below summarizes the observed reactivity of analogous sulfur heterocycles, which provides a predictive framework for the title compound.

| Reactant System | Thiol Activator(s) | Key Observation | Reference |

| 1,2-Dithiolan-3-one 1-oxides + DNA | 2-Mercaptoethanol, Glutathione, Dithiothreitol, Thiophenol | Thiol-dependent cleavage of DNA | acs.org |

| 1,2-Dithiolan-3-one 1-oxides + DNA | 2-Mercaptoethanol, Glutathione, Dithiothreitol, Thiophenol | Reaction is diminished by the removal of molecular oxygen | acs.org |

This reactivity highlights the role of the thiol in initiating the chemical activity of the sulfur heterocycle, a principle that is likely applicable to this compound.

Ring Contraction and Expansion Reactions

The 1,2,3-benzotrithiole ring system can undergo notable transformation pathways involving changes in the ring structure, specifically ring contraction. These reactions often proceed through photolytic or thermal methods, leading to the extrusion of sulfur atoms.

Another documented transformation of 1,2,3-benzotrithiole 2-oxides is an intramolecular photochemical oxygen migration. Upon UV irradiation, this compound can rearrange to the isomeric 1,2,3-benzotrithiole 1-oxide in high yield. thieme-connect.deacs.org While this is an isomerization rather than a classic ring contraction or expansion, it represents a significant structural transformation of the heterocyclic core.

The table below summarizes key findings related to ring transformations of 1,2,3-benzotrithiole and its derivatives.

| Starting Compound | Reaction Conditions | Product(s) | Transformation Type | Reference |

| Diethyl benzotrithiole | Irradiation (100 W high-pressure Hg lamp) in CH₂Cl₂ under Ar | Tetraethyl thianthrene | Photolytic Desulfurization / Ring Contraction | researchgate.net |

| This compound | UV Irradiation | 1,2,3-Benzotrithiole 1-oxide | Photochemical Isomerization | thieme-connect.deacs.org |

| 4,8-diethylbenzo[1,2-d:4,5-d']di Current time information in Bangalore, IN.thieme-connect.demdpi.comtrithiole | Photolysis | 1,4,6,9-tetraethyl[4,5-b:4',5'-i]thianthrene | Desulfurization, Dimerization, Ring Contraction | researchgate.net |

Theoretical and Computational Investigations of 1,2,3 Benzotrithiole 2 Oxide

Quantum Chemical Studies

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are powerful tools for examining the molecular properties of 1,2,3-Benzotrithiole 2-oxide at the electronic level.

Density Functional Theory (DFT) is a primary computational method for investigating the electronic structure of molecules like this compound. Such calculations typically focus on optimizing the molecular geometry and analyzing frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are crucial for understanding the molecule's electronic transitions and reactivity.

Furthermore, DFT allows for the generation of a Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution and predicts sites susceptible to electrophilic and nucleophilic attack. While detailed DFT studies specifically publishing the FMO and MEP analysis for the parent this compound are not extensively documented in the provided results, these standard computational approaches are fundamental to characterizing its electronic properties and predicting its behavior in chemical reactions.

Computational chemistry offers robust methods for predicting spectroscopic parameters, which can then be validated against experimental data. In the case of this compound, its complex ¹H NMR spectrum has been successfully simulated. The simulation utilized calculated chemical shifts and coupling constants, which showed excellent agreement with the experimental spectrum. A full assignment of both ¹H and ¹³C NMR spectra has been achieved through these correlative studies. For instance, in the ¹³C NMR spectrum, the high chemical shift of 153.9 ppm was assigned to the carbon atom bonded to oxygen (C-O).

The table below presents the ¹H NMR spectral data used for the successful simulation of this compound's spectrum.

Table 1: ¹H NMR Chemical Shifts and Coupling Constants for this compound

| Proton | Chemical Shift (δ, ppm) | Coupling Constants (J, Hz) |

|---|---|---|

| H-4 | 7.438 | J(4,5) = 7.9 |

| H-5 | 7.238 | J(5,6) = 7.4 |

| H-6 | 7.336 | J(6,7) = 8.1 |

| H-7 | 7.086 | J(4,6) = 1.3 |

| J(5,7) = 1.2 |

Data sourced from a study where the spectrum was simulated for validation.

Similarly, the assigned ¹³C NMR chemical shifts are detailed below.

Table 2: ¹³C NMR Chemical Shift Data for this compound

| Carbon Atom | Chemical Shift (δ, ppm) |

|---|---|

| C-3a | 129.5 |

| C-4 | 127.2 |

| C-5 | 126.1 |

| C-6 | 127.5 |

| C-7 | 121.2 |

Data sourced from a comprehensive NMR study.

Mechanistic Modeling of Reaction Pathways

Computational modeling is essential for elucidating the complex mechanisms of reactions involving this compound, such as its decomposition under heat or light.

The pyrolysis of this compound is known to produce reactive intermediates. Experimental studies using flash vacuum pyrolysis (FVP) have shown that the molecule undergoes decomposition to generate cyclopentadienethione, which is detected by photoelectron spectroscopy. This reaction is analogous to the pyrolysis of its oxygen counterpart, catechol sulfite (B76179), which sequentially loses sulfur monoxide (SO) and carbon monoxide (CO). A computational analysis of this pathway for this compound would involve modeling the energetic barriers and transition states for the stepwise elimination of sulfur monoxide. Such theoretical studies are crucial for understanding the reaction kinetics and the stability of the intermediates involved.

When exposed to light, 1,2,3-Benzotrithiole 2-oxides can undergo intramolecular rearrangement. Specifically, irradiation of benzotrithiole 2-oxides leads to the quantitative formation of the corresponding benzotrithiole 1-oxides. This reaction involves a remarkable oxygen migration from one sulfur atom to another within the same molecule. Mechanistic experiments using ¹⁸O-labeling and triplet quenchers have demonstrated that this photochemical rearrangement proceeds intramolecularly through an excited singlet state. Computational modeling of this pathway would focus on mapping the potential energy surface of the excited state to identify the low-energy path that facilitates this oxygen transfer, providing a detailed theoretical basis for the experimentally observed rearrangement.

Derivatives and Analogues of 1,2,3 Benzotrithiole 2 Oxide

Substituted Benzotrithiole 2-oxide Systems

Synthesis and Structural Features of Ring-Substituted Derivatives

The synthesis of 1,2,3-benzotrithiole 2-oxide and its substituted derivatives is primarily achieved through the reaction of the corresponding arene-1,2-dithiols with thionyl chloride. thieme-connect.de For instance, benzene-1,2-dithiol reacts with thionyl chloride under high-dilution conditions to yield this compound. thieme-connect.de This method is also applicable to other dithiols like quinoxaline-2,3-dithiol. thieme-connect.de

An alternative and effective route involves the use of benzodithiastannoles. Sterically crowded benzotrithioles can be selectively synthesized from these tin-containing precursors via the formation of benzotrithiole 2-oxides. acs.org

The structural features of these compounds have been investigated using techniques like X-ray crystallography. In crystallographically characterized 1,2,3-benzotrithiole 2-oxides, such as a chloro nitro derivative and two isomeric pentathiepine-fused systems, the trithiole ring consistently adopts an envelope conformation with the oxygen atom in an axial position. mdpi.com

Comparison with Oxygen Analogues (e.g., Benzo[d]acs.orgCurrent time information in Bangalore, IN.nii.ac.jpdioxathiole 2-oxide)

A key oxygen analogue of this compound is benzo[d] acs.orgCurrent time information in Bangalore, IN.nii.ac.jpdioxathiole 2-oxide, commonly known as catechol sulfite (B76179). mdpi.com While both compounds share a similar core structure, the replacement of two sulfur atoms with oxygen atoms leads to notable differences in their properties and reactivity.

The synthesis of benzo[d] acs.orgCurrent time information in Bangalore, IN.nii.ac.jpdioxathiole 2-oxide is straightforward, involving the reaction of catechol with thionyl chloride. mdpi.com Structurally, gas-phase electron diffraction studies of benzo[d] acs.orgCurrent time information in Bangalore, IN.nii.ac.jpdioxathiole 2-oxide reveal that it also possesses an envelope conformation with an axial S-oxide oxygen, similar to its sulfur analogue. mdpi.com However, the flap angle of the envelope in the oxygen analogue is significantly smaller. mdpi.com Predictably, the bond lengths to the ring S(3) atom in this compound are longer than the corresponding bonds to the ring O(3) atom in its oxygen counterpart, and the internal ring angle at this position is much lower in the sulfur compound. mdpi.com

| Feature | This compound | Benzo[d] acs.orgCurrent time information in Bangalore, IN.nii.ac.jpdioxathiole 2-oxide |

|---|---|---|

| Heterocyclic Ring Atoms | 1 Oxygen, 2 Sulfur | 2 Oxygen, 1 Sulfur |

| Conformation | Envelope | Envelope |

| S-Oxide Position | Axial | Axial |

Related Fused Ring Systems Containing the Trithiole Moiety

Benzopentathiepins and their Monoxides

Benzopentathiepins are seven-membered heterocyclic compounds containing a chain of five sulfur atoms fused to a benzene (B151609) ring. researchgate.net These compounds are of interest due to their presence in marine natural products with biological activity. nii.ac.jp The oxidation of benzopentathiepins can lead to the formation of monoxides. For example, the oxidation of 6,10-diethyl acs.orgCurrent time information in Bangalore, IN.nii.ac.jptrithiolo[4,5-h]benzopentathiepin with m-chloroperoxybenzoic acid (mCPBA) yields four corresponding monoxides. researchgate.netmolaid.com X-ray crystallography has identified these as 1,2,3-trithiole 2-oxides and 1,2,3-trithiole 1-oxides, which exist as conformational isomers. researchgate.netmolaid.com

Benzotrichalcogenoles (Sulfur and Selenium Analogues)

Benzotrichalcogenoles are five-membered heterocyclic systems fused to a benzene ring that contain a combination of sulfur and selenium atoms. acs.orgnii.ac.jp A systematic synthesis of 4,7-diisopropyl-1,2,3-benzotrichalcogenoles containing both sulfur and selenium atoms has been developed. acs.orgnii.ac.jp The synthesis of these mixed chalcogen systems can be achieved from benzene fused dichalcogenastannoles. clockss.org The structures and redox properties of these compounds have been studied, including their one-electron redox reactions. nagahama-i-bio.ac.jp

| Compound Type | Heteroatoms in Fused Ring | Synthetic Precursor Example |

|---|---|---|

| Benzotrithioles | S, S, S | Arene-1,2-dithiol |

| Benzotrichalcogenoles | S, Se, S or S, S, Se etc. | Benzodichalcogenastannole |

Interconversion Between Oxidized and Unoxidized Benzotrithioles

The interconversion between 1,2,3-benzotrithiole 2-oxides and their unoxidized benzotrithiole counterparts is a key transformation. The oxidized form, being the direct product of the reaction between an arene-1,2-dithiol and thionyl chloride, can be reduced to the unoxidized benzotrithiole. thieme-connect.de This reduction can be carried out in situ using reagents like sodium iodide and perchloric acid. thieme-connect.de

Conversely, the oxidation of benzotrithioles can lead to the formation of the corresponding oxides. For example, the electrochemical oxidation of 4,7-disubstituted benzotrithioles has been studied, leading to the formation of radical cations. nii.ac.jpiwate-u.ac.jpresearchmap.jp Photochemical methods have also been explored, with an intramolecular photochemical oxygen migration from benzotrithiole 2-oxides to form benzotrithiole 1-oxides being reported. nii.ac.jp This highlights the potential for isomerization within the oxidized forms.

Advanced Analytical Methodologies for Research on 1,2,3 Benzotrithiole 2 Oxide

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental in the analysis of 1,2,3-Benzotrithiole 2-oxide, allowing for the separation of the analyte from complex matrices and the quantification of its concentration. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the two primary techniques utilized for these purposes.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the analysis of this compound and related compounds. Reversed-phase HPLC (RP-HPLC) is particularly suitable for determining the number of sulfur atoms in related benzotrithiole species, as retention time systematically increases with the number of sulfur atoms. researchgate.net

One study on the analysis of 1,2,3-benzotriazole, a related heterocyclic compound, in electrical insulating oil utilized an integrated HPLC system. shimadzu.com The method demonstrated good linearity for standard solutions in the range of 0.1 to 20 mg/kg. shimadzu.com While specific HPLC methods for this compound are not extensively detailed in the provided results, the principles of HPLC analysis for similar compounds are well-established. For instance, the separation of 1,2,3-benzotriazole has been achieved using a C18 HPLC column with a mobile phase consisting of acetonitrile (B52724) and water with a phosphoric acid modifier. sielc.com For mass spectrometry compatibility, formic acid is often substituted for phosphoric acid. sielc.com

Table 1: HPLC Conditions for Analysis of Related Benzotriazole Compounds

| Parameter | Condition 1 shimadzu.com | Condition 2 sielc.com |

|---|---|---|

| Column | Not specified | Newcrom R1 (C18) |

| Mobile Phase | Not specified | Acetonitrile, Water, Phosphoric Acid |

| Detector | UV | UV, MS-compatible with formic acid |

| Application | Quantification in insulating oil | Separation and analysis |

Gas Chromatography (GC)

Gas chromatography is another powerful tool for the analysis of volatile and semi-volatile compounds like this compound. However, direct analysis of some benzotriazoles by GC can be challenging due to potential irreversible sorption to the column, which may lead to peak smearing or disappearance. researchgate.net To overcome this, derivatization is often employed. For example, 1,2,3-benzotriazole can be derivatized with acetic anhydride (B1165640) before GC analysis. researchgate.net

In the analysis of related benzopolysulfanes, GC has been used to separate mixtures and identify individual components. For instance, the GC retention times for o-C6H4S3, o-C6H4S5, and o-C6H4S7 were found to differ significantly, allowing for their distinction. cuny.edu The choice of stationary phase is critical in GC to achieve optimal separation. chromatographyonline.com The principle of "like resolves like" suggests that a polar stationary phase is better for polar analytes, and nonpolar phases are better for nonpolar analytes. chromatographyonline.com

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which couple a separation technique with a detection technique, provide a higher level of analytical power, offering both separation and structural identification capabilities.

GC-Mass Spectrometry (GC-MS) and High-Resolution Mass Spectrometry (HRMS)

GC-MS combines the separation power of GC with the sensitive and specific detection of mass spectrometry. nist.gov This technique is invaluable for the qualitative and quantitative analysis of complex mixtures. nist.govjocpr.com In GC-MS, after separation on the GC column, the analyte is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z), producing a mass spectrum that serves as a molecular fingerprint. libretexts.org

For instance, GC-MS analysis of a thermodynamic equilibrium mixture of o-C6H4(SH)2 and S8 revealed the presence of various benzopolysulfanes. cuny.edu The electron impact (EI) mass spectrometry used in GC-MS can sometimes cause decomposition of polysulfanes, which needs to be considered during analysis. cuny.edu

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, allowing for the determination of the elemental composition of a molecule. senecalearning.comchimia.ch This capability is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas. senecalearning.com For example, HRMS was used to confirm the structure of 4-nitro-6-trifluoromethyl-1,2,3-benzotrithiole 1-oxide, where the measured mass was 300.91769 [M]+, closely matching the calculated mass of 300.91489 for C7H3F3N2O3S3. researchgate.net HRGC/HRMS is a required technique in some regulatory methods, such as EPA Method 8290A for the analysis of dioxins and furans, highlighting its power for trace-level analysis of complex environmental samples. epa.gov

Table 2: Key Parameters in GC-MS Analysis

| Parameter | Typical Value/Setting | Reference |

|---|---|---|

| Ionization Mode | Electron Ionization (EI) at 70 eV | nih.gov |

| Mass Analyzer | Quadrupole, Time-of-Flight (TOF) | nist.govnih.gov |

| Transfer Line Temp. | 290 °C | nih.gov |

| Ion Source Temp. | 230 °C | nih.gov |

| Mass Range | 50–600 Da | nih.gov |

LC-Mass Spectrometry (LC-MS)

LC-MS combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry, making it ideal for analyzing polar, non-volatile, and thermally labile compounds. lcms.cznih.gov This technique has been extensively used for the analysis of various compounds, including phenolic benzotriazoles in plasma. nih.gov

In a typical LC-MS method, a C18 column is used for separation with a gradient elution of a mobile phase often consisting of water and acetonitrile with an additive like formic acid to promote ionization. lcms.cznih.gov The eluent from the LC is introduced into the mass spectrometer, where ionization techniques like electrospray ionization (ESI) are used to generate ions. lcms.cz Tandem mass spectrometry (MS/MS) can be employed for even greater selectivity and sensitivity, using techniques like selected reaction monitoring (SRM). lcms.cz

Table 3: LC-MS/MS Parameters for Analysis of Phenolic Benzotriazoles

| Parameter | Setting | Reference |

|---|---|---|

| LC System | Shimadzu Prominence | nih.gov |

| MS System | AB Sciex API 5000 or 5500 | nih.gov |

| Ionization Mode | Positive Chemical Ionization | nih.gov |

| Column | Phenomenex Kinetex, Phenyl-Hexyl | nih.gov |

| Flow Rate | 300 μL/min | nih.gov |

| Calibration Range | 1–500 ng/mL (free), 1–1000 ng/mL (total) | nih.gov |

Future Research Directions and Emerging Areas in 1,2,3 Benzotrithiole 2 Oxide Chemistry

Development of Green and Sustainable Synthetic Routes

The advancement of synthetic chemistry is increasingly benchmarked by its adherence to the principles of green chemistry. For 1,2,3-Benzotrithiole 2-oxide, future research must prioritize the development of manufacturing routes that are not only efficient but also environmentally benign. Current synthetic approaches often rely on traditional methods that may involve hazardous reagents or produce significant waste. The future lies in creating sustainable pathways.

Emerging research should focus on:

Catalytic Methods: Investigating transition-metal or organocatalytic systems to replace stoichiometric reagents, thereby reducing waste and improving atom economy.

Alternative Solvents: Moving away from chlorinated solvents towards greener alternatives such as water, supercritical fluids, or bio-based solvents.

Electrochemical Synthesis: Exploring electrochemical methods, a burgeoning field in the synthesis of organosulfur compounds, offers a way to use clean electrical energy to drive reactions, minimizing the need for chemical oxidants or reductants. nih.gov

Flow Chemistry: Implementing continuous flow processes can enhance safety, improve reaction control, and allow for easier scalability compared to batch processing.

A comparative analysis of a hypothetical traditional route versus a potential green alternative highlights the areas for improvement.

| Feature | Hypothetical Traditional Route | Proposed Green/Sustainable Route |

| Starting Material | Benzene-1,2-dithiol | Benzene-1,2-dithiol |

| Sulfur Source | Thionyl chloride (SOCl₂) | Elemental Sulfur (S₈) with catalytic oxidation |

| Oxidizing Agent | Stoichiometric m-CPBA | O₂ or H₂O₂ with a recyclable catalyst |

| Solvent | Dichloromethane (DCM) | Water or Ethanol |

| Process Type | Batch processing | Continuous flow synthesis |

| Waste Profile | Halogenated organic waste, acid byproducts | Water, recyclable catalyst |

In-depth Mechanistic Investigations of Novel Reactivity

The known ability of this compound to induce DNA cleavage in the presence of thiols like glutathione (B108866) points to a rich and largely unexplored reaction mechanism. nih.gov This thiol-activated reactivity is a critical starting point for future mechanistic studies. A deep understanding of how this molecule interacts and reacts is essential for harnessing its full potential.

Key areas for investigation include:

Elucidation of Thiol Activation: Detailed kinetic studies, isotopic labeling experiments, and trapping of intermediates are necessary to understand the precise mechanism of the reaction between this compound and thiols. This includes identifying the reactive sulfur species generated upon activation.

Reaction Pathway Mapping: Computational studies, such as Density Functional Theory (DFT), can map the potential energy surfaces of the activation and subsequent reactions, providing theoretical insight into transition states and reaction intermediates.

Exploring Broader Reactivity: Beyond thiols, the reactivity of the trithiole 2-oxide scaffold with other nucleophiles (e.g., phosphines, amines, carbanions) and electrophiles should be systematically investigated to uncover novel transformations. The strained S-S-S linkage and the sulfoxide (B87167) moiety suggest a unique electronic profile that could lead to unprecedented chemical behavior.

Exploration of Supramolecular Chemistry Involving this compound Scaffolds

The field of supramolecular chemistry offers a pathway to design complex, functional architectures from molecular building blocks. The this compound scaffold possesses several features that make it an attractive candidate for supramolecular design, an area that remains entirely unexplored for this compound. The sulfur atoms, particularly the sulfoxide oxygen, can act as hydrogen bond acceptors, while the sulfur-rich ring could engage in chalcogen bonding. rsc.org

Future research should aim to:

Design Co-crystals: Systematically explore the formation of co-crystals with various hydrogen and halogen bond donors to understand the intermolecular interaction patterns. rsc.org

Study Self-Assembly: Investigate the potential for substituted this compound derivatives to self-assemble in solution or on surfaces, potentially forming ordered nanostructures.

Host-Guest Chemistry: Design and synthesize larger macrocyclic structures incorporating the benzotrithiole unit to study their ability to bind guest molecules, which could have applications in sensing or separation.

Advanced Spectroscopic Studies for Dynamic Processes

While basic spectroscopic characterization exists, the application of advanced spectroscopic techniques is crucial for understanding the dynamic behavior of this compound and its reaction intermediates. Such studies can provide invaluable data that complements mechanistic and computational investigations.

Promising avenues for future spectroscopic work include:

Variable-Temperature NMR (VT-NMR): To study the conformational dynamics of the five-membered trithiole ring and to identify and characterize transient species in equilibrium.

Matrix Isolation Spectroscopy: This technique, which involves trapping reactive species in an inert gas matrix at low temperatures, could be employed to directly observe and characterize the intermediates formed during the thiol-activation process.

Raman and Advanced IR Spectroscopy: To probe the vibrational modes of the S-S and S=O bonds, providing insight into their electronic environment and how it changes upon substitution or during a chemical reaction.

Computational Design and Prediction of Novel Derivatives

Computational chemistry provides a powerful tool for the rational design of new molecules with tailored properties, saving significant time and resources in the laboratory. For this compound, computational methods can guide the synthesis of new derivatives with enhanced reactivity, stability, or specific electronic properties.

Future computational efforts should focus on:

Structure-Property Relationships: Using DFT and other quantum chemical methods to build a systematic understanding of how substituents on the benzene (B151609) ring affect the geometry, stability, and electronic properties (e.g., redox potential, nucleophilicity/electrophilicity) of the trithiole ring.

Reactivity Prediction: Modeling the reaction pathways for various derivatives with different substrates to predict their reactivity and guide the discovery of new applications.

Virtual Screening: Designing virtual libraries of this compound derivatives and computationally screening them for desired properties, such as affinity for a biological target or suitability as a redox-active material.

| Derivative (Hypothetical) | Substituent (R) | Predicted Property Modification | Potential Application |

| BTTO-NO₂ | -NO₂ (electron-withdrawing) | Increased electrophilicity of sulfur atoms | Enhanced reactivity with nucleophiles |

| BTTO-OMe | -OCH₃ (electron-donating) | Increased electron density on the ring system | Tuning of redox potential |

| BTTO-CF₃ | -CF₃ (strongly electron-withdrawing) | Higher stability, altered redox properties | Development of stable materials |

| BTTO-Ph | -C₆H₅ (phenyl) | Modified steric and electronic properties | Building block for larger conjugated systems |

Integration with Materials Science for Specific Chemical Functionalities (e.g., redox-active systems)

The unique structure of this compound, containing a readily cleavable disulfide linkage, makes it an intriguing candidate for integration into advanced materials, particularly those with responsive or redox-active functionalities. This area represents a significant emerging opportunity to translate the fundamental chemistry of this scaffold into tangible applications.

Future research should explore:

Redox-Active Polymers: Incorporating the this compound unit into polymer backbones or as a pendant group. The reversible cleavage and formation of disulfide bonds, triggered by a stimulus like a thiol or an electrochemical potential, could be used to create self-healing materials or depots for controlled release.

Electrode Modifiers: Immobilizing derivatives of this compound onto electrode surfaces. The redox activity of the sulfur core could be exploited for applications in chemical sensing or electrocatalysis.

Dynamic Covalent Chemistry: Utilizing the thiol-responsive nature of the trithiole ring as a dynamic covalent bond for the creation of adaptable materials like vitrimers or responsive hydrogels.

By pursuing these interconnected research avenues, the scientific community can move beyond the preliminary understanding of this compound and establish it as a versatile scaffold for innovation in synthesis, catalysis, and materials science.

Q & A

Q. What are the recommended methods for synthesizing and purifying 1,2,3-benzotrithiole 2-oxide in laboratory settings?

Synthesis of this compound requires careful control of reaction conditions due to its sulfur-rich heterocyclic structure. A common approach involves cyclization reactions of thiol-containing precursors under anhydrous conditions. Purification typically employs column chromatography with non-polar solvents, followed by recrystallization to achieve high purity (>97%). Key parameters include monitoring reaction progress via thin-layer chromatography (TLC) and verifying molecular integrity using mass spectrometry (exact mass: 170.981 g/mol) . Storage at 0°C–6°C in inert atmospheres is critical to prevent decomposition .

Q. How can researchers assess the stability of this compound under varying experimental conditions?

Stability studies should evaluate thermal, oxidative, and hydrolytic degradation. Differential scanning calorimetry (DSC) can determine thermal stability (melting point: ~170°C–173°C as analogously observed in related sulfamidates) . Hydrolytic stability is tested in buffered solutions (pH 1–13) with periodic sampling analyzed via HPLC or NMR. Oxidative resistance can be assessed using radical initiators (e.g., AIBN) under controlled atmospheres. Data should be compared against computational predictions of bond dissociation energies .

Q. What spectroscopic and analytical techniques are most effective for characterizing this compound?

- NMR : ¹H and ¹³C NMR to confirm aromatic proton environments and sulfur-oxygen bonding.

- FT-IR : Identify S=O stretching vibrations (~1050–1150 cm⁻¹) and aromatic C-H bending.

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (C₆H₅NOS₂) .

- X-ray Crystallography : For resolving crystal structure and confirming the 2-oxide configuration, though this requires high-purity crystals .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in ring-opening reactions?

The compound’s reactivity is influenced by the electron-deficient sulfur centers and the strained trithiole ring. Ring-opening reactions (e.g., nucleophilic attack at sulfur) can be studied via kinetic experiments using varying nucleophiles (e.g., amines, thiols). Monitoring intermediates via time-resolved ¹H NMR or computational modeling (DFT) helps elucidate transition states. Analogous studies on cyclic sulfamidates suggest that ring strain and electron-withdrawing groups enhance reactivity .

Q. How can computational methods predict the regioselectivity of this compound in cross-coupling reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model frontier molecular orbitals (HOMO/LUMO) to predict reactive sites. Parameters like Fukui indices and electrostatic potential maps identify nucleophilic/electrophilic regions. Validation requires experimental correlation, such as synthesizing derivatives and analyzing regioselectivity via LC-MS .

Q. What strategies resolve contradictions in reported data on the compound’s environmental persistence or toxicity?

Contradictions may arise from varying experimental protocols (e.g., test organism selection in ecotoxicity studies). A systematic approach includes:

- Meta-Analysis : Compare degradation half-lives under standardized OECD guidelines.

- QSAR Modeling : Relate molecular descriptors (e.g., logP = 2.79) to bioactivity .

- Controlled Replication : Reproduce studies using identical conditions (e.g., pH, temperature) .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.